molecular formula C11H11ClN2OS B14349020 N-(5-Chloro-2,1-benzothiazol-3-yl)-2-methylpropanamide CAS No. 91991-17-2

N-(5-Chloro-2,1-benzothiazol-3-yl)-2-methylpropanamide

Cat. No.: B14349020
CAS No.: 91991-17-2
M. Wt: 254.74 g/mol
InChI Key: ACQJPWYYEJOKAK-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,1-benzothiazol-3-yl)-2-methylpropanamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,1-benzothiazol-3-yl)-2-methylpropanamide typically involves the reaction of 5-chloro-2-aminobenzothiazole with 2-methylpropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,1-benzothiazol-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(5-Chloro-2,1-benzothiazol-3-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,1-benzothiazol-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
  • 2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Uniqueness

N-(5-Chloro-2,1-benzothiazol-3-yl)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the 2-methylpropanamide group. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other benzothiazole derivatives.

Properties

CAS No.

91991-17-2

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

N-(5-chloro-2,1-benzothiazol-3-yl)-2-methylpropanamide

InChI

InChI=1S/C11H11ClN2OS/c1-6(2)10(15)13-11-8-5-7(12)3-4-9(8)14-16-11/h3-6H,1-2H3,(H,13,15)

InChI Key

ACQJPWYYEJOKAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C2C=C(C=CC2=NS1)Cl

Origin of Product

United States

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